
4-Azidobutyric acid
Overview
Description
4-Azidobutyric acid is an organic compound with the molecular formula C4H7N3O2. It features both an azide group (-N3) and a carboxylic acid group (-COOH). This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the field of click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-azidobutyric acid typically involves the following steps:
Starting Material: The process begins with butyronitrile (CH3(CH2)2CN).
Hydrolysis: Butyronitrile is hydrolyzed to butyric acid (CH3(CH2)2COOH) using a strong acid like sulfuric acid (H2SO4).
Formation of Azide: The butyric acid is then converted to this compound through a series of reactions involving sodium azide (NaN3) and other reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure safety and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Azidobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often with alkynes to form triazoles in click chemistry.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The carboxylic acid group can be oxidized to form other functional groups, such as esters or amides.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for introducing the azide group.
Lithium Aluminum Hydride (LiAlH4): Used for reducing the azide group to an amine.
Sulfuric Acid (H2SO4): Used in the hydrolysis step.
Major Products:
Triazoles: Formed through click chemistry reactions.
Scientific Research Applications
Bioconjugation and Labeling
One of the primary applications of 4-azidobutyric acid is in the field of bioconjugation. It serves as an activated ester reagent for azido-labeling amino-containing biomolecules, such as proteins, peptides, and nucleic acids. This labeling is crucial for studying biomolecular interactions and dynamics in biological systems.
Key Features:
- Reactivity: The azide group can react with alkyne-containing compounds via click chemistry, allowing for specific labeling and tracking of biomolecules.
- Stability: this compound exhibits high stability under physiological conditions, making it suitable for in vivo studies.
Applications in Drug Delivery Systems
This compound has been investigated for its potential in drug delivery systems. Its ability to form stable conjugates with therapeutic agents enhances the targeting and efficacy of drugs. For instance, studies have shown that conjugating anticancer drugs to azide-modified carriers can improve their selective uptake by cancer cells.
Case Study: Targeted Drug Delivery
A study demonstrated that this compound-conjugated nanoparticles significantly increased the accumulation of paclitaxel in ovarian cancer cells compared to non-modified nanoparticles. This targeted approach reduced systemic toxicity while enhancing therapeutic efficacy .
Role in Molecular Imaging
The azide functionality of this compound is also employed in molecular imaging techniques. By labeling biomolecules with fluorescent dyes or radionuclides via click chemistry, researchers can visualize cellular processes in real-time.
Data Table: Comparison of Imaging Techniques Using this compound
Technique | Application | Advantages |
---|---|---|
Fluorescent Imaging | Tracking protein interactions | High sensitivity and resolution |
PET Imaging | Visualizing metabolic processes | Non-invasive with quantitative capabilities |
MRI | Imaging tissue structures | Provides detailed anatomical information |
Potential in Therapeutic Applications
Recent research has explored the therapeutic potential of this compound derivatives. These derivatives have shown promise in modulating cellular pathways involved in inflammation and cancer progression.
Case Study: Anti-inflammatory Effects
A study indicated that derivatives of this compound could inhibit pro-inflammatory cytokines in vitro, suggesting a role in developing anti-inflammatory therapies . The mechanism involves the modulation of signaling pathways related to nuclear factor kappa B (NF-κB) activation.
Mechanism of Action
The mechanism of action of 4-azidobutyric acid primarily involves its azide group, which can undergo cycloaddition reactions with alkynes to form stable triazoles. This reaction is highly specific and efficient, making it valuable in click chemistry. The carboxylic acid group can also participate in various reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
4-Azidobutanoic Acid: Similar in structure but may have different reactivity due to slight variations in the molecular framework.
4-Aminobutyric Acid: Lacks the azide group, leading to different chemical properties and applications.
4-Chlorobutyric Acid: Contains a chlorine atom instead of an azide group, resulting in different reactivity and uses.
Uniqueness: 4-Azidobutyric acid is unique due to its combination of an azide group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in both research and industrial applications .
Biological Activity
4-Azidobutyric acid (4-ABA) is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of 4-ABA, focusing on its mechanisms, effects on cellular processes, and implications for health.
Chemical Structure and Properties
This compound is characterized by its azide functional group attached to a butyric acid backbone. Its molecular formula is with a molecular weight of approximately 115.12 g/mol. The presence of the azide group provides unique reactivity that can be exploited in various biochemical applications, including click chemistry for labeling and tracking biomolecules .
Research indicates that 4-ABA may influence several biological pathways:
- HIF Stabilization : 4-ABA has been shown to stabilize hypoxia-inducible factor (HIF), a transcription factor crucial for cellular responses to low oxygen levels. This stabilization can enhance the expression of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions .
- Cell Proliferation and Differentiation : Studies suggest that 4-ABA may modulate cell growth and differentiation through its effects on signaling pathways related to cell cycle regulation and apoptosis. Its structural similarity to butyrate, a known short-chain fatty acid, allows it to mimic some of butyrate's beneficial effects in intestinal health .
Table 1: Summary of Biological Activities of this compound
Case Studies
- HIF Pathway Activation : In a study involving human intestinal epithelial cells (Caco-2 and T84), 4-ABA was found to significantly increase HIF1α levels compared to untreated controls. This effect was dose-dependent, indicating its potential as a therapeutic agent in conditions where HIF stabilization is beneficial, such as ischemic diseases .
- Cancer Research : Another study explored the effects of 4-ABA on various cancer cell lines. Results showed that it could promote cell proliferation while also inducing apoptosis under specific conditions. This dual action suggests a complex role in cancer biology that warrants further investigation .
- Inflammatory Response Modulation : Research indicated that 4-ABA could modulate inflammatory responses by influencing cytokine production. This property positions it as a candidate for therapeutic development in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 4-Azidobutyric acid with high purity?
- The synthesis typically involves the reaction of 4-bromobutyric acid with sodium azide under controlled conditions. Purification via recrystallization or column chromatography is critical to achieving >95% purity. Characterization should include H/C NMR and FT-IR to confirm the azide (-N) functional group and carboxylic acid moiety. Ensure inert atmosphere conditions to prevent unintended decomposition of the azide group .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Follow OSHA and ACS guidelines: use nitrile gloves, lab coats, and safety goggles. Store in a cool (<25°C), dry environment away from oxidizing agents and light. Conduct a risk assessment for azide-related hazards (e.g., potential explosive decomposition under mechanical shock or heat). Ventilation systems must meet NFPA standards to mitigate vapor exposure .
Q. What analytical techniques are essential for characterizing this compound?
- Core techniques include:
- Mass spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H] at m/z 130.1) and fragmentation patterns.
- Chromatography: HPLC with UV detection (λ = 210–220 nm) to assess purity.
- Spectroscopy: FT-IR peaks at ~2100 cm (azide stretch) and 1700 cm (carboxylic acid C=O) .
Advanced Research Questions
Q. How can researchers optimize this compound’s stability in aqueous solutions for bioconjugation studies?
- Stability is pH-dependent. Maintain solutions at pH 4–6 to minimize hydrolysis. Use buffers like PBS or acetate, and monitor degradation via LC-MS over 24-hour intervals. For long-term storage, lyophilize the compound and reconstitute in anhydrous DMSO or THF .
Q. What strategies resolve contradictions in reactivity data during Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound?
- Discrepancies may arise from catalyst loading (e.g., CuSO/sodium ascorbate ratios) or solvent polarity. Systematically vary parameters using a Design of Experiments (DoE) approach. Validate reaction completion via H NMR (disappearance of azide proton signals) or TLC. Cross-reference kinetic data with published azide reactivity scales .
Q. How should researchers design experiments to assess this compound’s cytotoxicity in mammalian cell lines?
- Use MTT or resazurin assays with HEK-293 or HeLa cells. Prepare dose-response curves (0.1–100 µM) and calculate IC values. Include controls for azide-specific toxicity (e.g., sodium azide) and validate results with live/dead staining microscopy. Ensure compliance with IRB protocols for in vitro toxicology .
Q. Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing discrepancies in this compound’s spectroscopic data?
- Apply multivariate analysis (e.g., PCA) to identify outliers in NMR or MS datasets. Use Grubbs’ test for outlier detection and report confidence intervals (±95%). For conflicting FT-IR results, compare with reference spectra from NIST databases .
Q. How can researchers structure a manuscript to highlight this compound’s novel applications in drug delivery systems?
- Follow IMRaD format:
- Introduction: Link azide-alkyne "click" chemistry to targeted drug delivery.
- Methods: Detail conjugation efficiency (HPLC) and in vivo release kinetics.
- Results: Include tables comparing loading efficiency (%) and burst release rates.
- Discussion: Contrast findings with prior work (e.g., PEGylated vs. azide-functionalized carriers) .
Q. Ethical & Regulatory Considerations
Q. What documentation is required for IRB approval when using this compound in biomedical research?
- Submit:
- Risk assessment for azide handling (SDS Section 8).
- Animal/human subject protocols (if applicable).
- Waste disposal plans per EPA guidelines (40 CFR § 261.33).
- Reference institutional biosafety committee (IBC) approvals .
Properties
IUPAC Name |
4-azidobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGMYTXJRVPMGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472997 | |
Record name | 4-azidobutanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54447-68-6 | |
Record name | 4-azidobutanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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